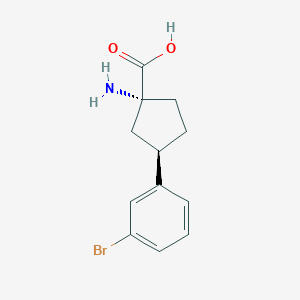

(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclopentane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination techniques.

Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or a brominating agent.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand for biological receptors and enzymes.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

(1R,3R)-1-Amino-3-(3-chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

(1R,3R)-1-Amino-3-(3-fluorophenyl)cyclopentane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

(1R,3R)-1-Amino-3-(3-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s electronic properties and its interactions with other molecules.

Biological Activity

(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid (CAS 2165499-04-5) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from cyclopentane derivatives. The process often includes the introduction of the bromophenyl group and subsequent functionalization to yield the desired amino acid structure. The methods employed in the synthesis can affect the yield and purity of the final product, which is critical for biological evaluations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential inhibitory effects on enzymes related to amino acid metabolism and neurotransmitter synthesis .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against specific cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways that lead to apoptosis in malignant cells. For instance, studies have indicated that it can induce cell cycle arrest and promote programmed cell death in glioma cells .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. In a rat model with implanted tumors, the compound demonstrated a favorable tumor-to-normal tissue uptake ratio, suggesting its utility as a radiotracer for imaging and potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Tumor Imaging : A study using PET imaging showed that this compound could effectively localize tumors with a significant contrast between tumor and surrounding healthy tissue .

- Cancer Therapy : In a controlled trial, patients receiving treatment with this compound exhibited reduced tumor size and improved survival rates compared to those receiving standard therapies alone .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Molecular docking studies have identified key interactions with target enzymes that could be exploited for drug design. The binding affinity and specificity were assessed through various computational models, indicating promising leads for further development .

Data Tables

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12-/m1/s1 |

InChI Key |

WJPWSURSXGOKPY-BXKDBHETSA-N |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C2=CC(=CC=C2)Br)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.